2,3,5-Tri-O-benzyl-D-ribofuranose

Descripción general

Descripción

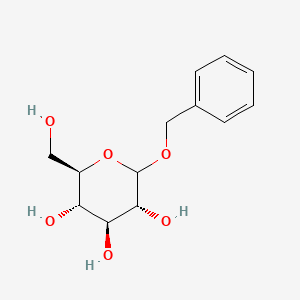

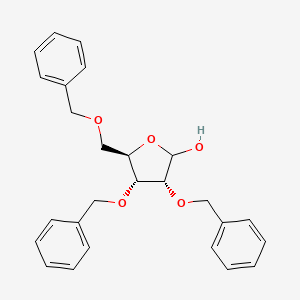

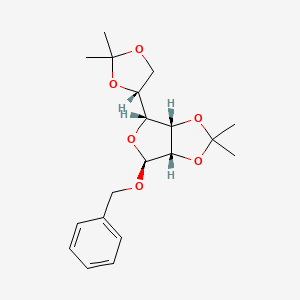

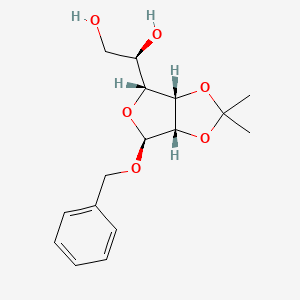

2,3,5-Tri-O-benzyl-D-ribofuranose is a chemical compound with the molecular formula C26H28O5 . It is used as a pharmaceutical intermediate . This compound has a molecular weight of 420.497 Da and a monoisotopic mass of 420.193665 Da .

Synthesis Analysis

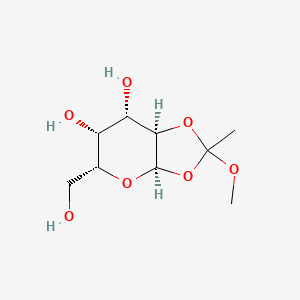

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose involves two methods for the synthesis of the anomers of 2,3,5-tri-O-benzyl-D-ribofuranosyelthyne . The β-anomer has been converted into 1,2,3-triazole derivatives by reaction with benzyl azide .Molecular Structure Analysis

The 2,3,5-Tri-O-benzyl-D-ribofuranose molecule contains a total of 62 bonds. There are 34 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 hydroxyl group, 4 ethers (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

The compound is used as a pharmaceutical intermediate. It has been noted that Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 570.5±50.0 °C at 760 mmHg, and a flash point of 298.9±30.1 °C . It has a molar refractivity of 119.6±0.4 cm3, and a molar volume of 345.4±5.0 cm3 . It is sparingly soluble in water (0.26 g/L at 25°C) .Aplicaciones Científicas De Investigación

Synthesis of Antiviral Medications

2,3,5-Tri-O-benzyl-D-ribofuranose: plays a crucial role in the synthesis of antiviral medications like Remdesivir . Remdesivir has been spotlighted for its efficacy against RNA viruses, including coronaviruses such as SARS-CoV-2. The compound serves as a key intermediate, enabling the creation of complex molecules designed to interfere with viral replication mechanisms.

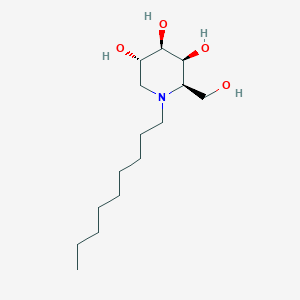

Development of Iminosugars

This compound is instrumental in the development of iminosugars , which are analogs capable of inhibiting or enhancing the activity of enzymes that act on glycosides . Iminosugars have shown promise as therapeutic agents due to their stability compared to natural sugars and their potential to modulate the activity of carbohydrate-processing enzymes.

Carbohydrate Mimics for Drug Discovery

Carbohydrate mimics are synthetic molecules that resemble natural carbohydrates but are more stable and less susceptible to enzymatic degradation . 2,3,5-Tri-O-benzyl-D-ribofuranose is used to create these mimics, which can be pivotal in the discovery of new drugs, particularly those targeting diseases where carbohydrates play a key role.

Structural Analysis and Crystallography

The synthesis and crystallization of 2,3,5-Tri-O-benzyl-D-ribofuranose have allowed scientists to determine the crystallographic structure of the alpha anomer, which is essential for understanding the 3-D arrangement of molecules and their interactions . This knowledge is vital for the design of molecules with specific properties and functions.

Glycomimetics Synthesis

Glycomimetics are compounds that mimic the structure of sugars and are used to interfere with biological processes involving carbohydrates . 2,3,5-Tri-O-benzyl-D-ribofuranose is a precursor in the synthesis of these molecules, which have applications in treating a range of conditions, from infections to metabolic disorders.

Organic Synthesis of Therapeutic Agents

The compound is also used in the organic synthesis of therapeutic agents such as 4-deazaformycin A . This process involves multiple steps, with 2,3,5-Tri-O-benzyl-D-ribofuranose being a critical starting material for the condensation reactions required to build the final product.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2,3,5-Tri-O-benzyl-D-ribofuranose is the chitin synthase (CHS) enzyme . This enzyme plays a crucial role in the synthesis of chitin, a key component of the cell walls of fungi .

Mode of Action

2,3,5-Tri-O-benzyl-D-ribofuranose acts as an inhibitor of the chitin synthase enzyme . By binding to this enzyme, it prevents the formation of chitin, thereby disrupting the structural integrity of the fungal cell wall .

Biochemical Pathways

The compound affects the chitin synthesis pathway in fungi . By inhibiting the action of chitin synthase, it disrupts the production of chitin, leading to a weakened cell wall and ultimately, the death of the fungal cell .

Result of Action

The inhibition of chitin synthase by 2,3,5-Tri-O-benzyl-D-ribofuranose results in a disruption of the fungal cell wall . This leads to the death of the fungal cell, giving the compound its antifungal activity .

Propiedades

IUPAC Name |

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-NITSXXPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449039 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzyl-D-ribofuranose | |

CAS RN |

54623-25-5 | |

| Record name | 2,3,5-Tri-O-benzyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)